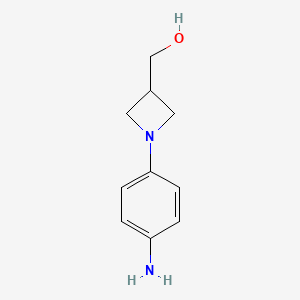
(1-(4-氨基苯基)氮杂环丁-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Aminophenyl)azetidin-3-yl)methanol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(4-Aminophenyl)azetidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Aminophenyl)azetidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化不对称加成
氮杂环丁衍生物因其在催化不对称加成中的用途而被探索。例如,对映纯的 N-(二茂铁甲基)氮杂环丁-2-基(二苯基)甲醇,一种与所要求分子在结构上相关的化合物,由 l-(+)-蛋氨酸开发,并评估了其对有机锌试剂与醛的不对称加成催化,实现高达 98.4% ee 的对映选择性。这项研究突出了氮杂环丁基化合物的潜力,作为不对称诱导反应的手性单元,其中庞大的二茂铁基团的位阻在对映选择性中起着至关重要的作用 (Wang et al., 2008)。
对映体歧视和核磁共振传感
光学纯的氮杂环丙-2-基甲醇,在结构上类似于氮杂环丁,已被用作有效的对映异构 α-外消旋羧酸的核磁共振传感器,展示了它们在立体化学分析和确定对映体过量 (ee) 值中的应用 (Malinowska et al., 2020)。
功能化合物的合成
氮杂环丁衍生物已被合成并评估其作为高功能化合物的合成中间体的潜在用途。通过施陶丁格反应对 4-(1-卤代烷基)-2-氮杂环丁酮和 4-(2-卤代烷基)-2-氮杂环丁酮的研究为新的转化铺平了道路,通过瞬态氮杂环丙烷和氮杂环丁烷生成甲基 omega-烷基氨基戊烯酸酯,展示了氮杂环丁衍生物在有机合成中的多功能性 (Dejaegher & de Kimpe, 2004)。
抗菌和抗惊厥活性
新型氮杂环丁酮衍生物已被合成并表征其生物活性,显示出有希望的抗菌和抗惊厥作用。这项研究强调了氮杂环丁衍生物在药物化学中的治疗潜力 (Rajasekaran & Murugesan, 2006)。
靶向微管蛋白的抗肿瘤剂
氮杂环丁-2-酮因其抗增殖特性而被研究,某些衍生物通过抑制微管蛋白聚合对癌细胞系表现出有效的活性。这标志着氮杂环丁衍生物在开发新的抗癌疗法中的应用 (Greene et al., 2016)。
作用机制
Target of Action
Related compounds such as 3-(prop-1-en-2-yl)azetidin-2-ones have been shown to interact with the colchicine-binding site on tubulin . This suggests that (1-(4-Aminophenyl)azetidin-3-yl)methanol may also target tubulin or similar proteins.
Biochemical Pathways
Given the potential interaction with tubulin, it is plausible that this compound could affect cellular processes such as cell division and intracellular transport, which are regulated by the microtubule network .
Pharmacokinetics
The molecular weight of the compound is 17823 g/mol , which is within the range generally considered favorable for oral bioavailability.
Result of Action
If this compound does indeed interact with tubulin, it could potentially disrupt microtubule dynamics, leading to effects such as cell cycle arrest or apoptosis .
生化分析
Biochemical Properties
(1-(4-Aminophenyl)azetidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of (1-(4-Aminophenyl)azetidin-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may upregulate or downregulate the expression of certain genes, leading to changes in protein synthesis and metabolic activity .
Molecular Mechanism
At the molecular level, (1-(4-Aminophenyl)azetidin-3-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it may interact with transcription factors, influencing gene expression and subsequent protein production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(4-Aminophenyl)azetidin-3-yl)methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of (1-(4-Aminophenyl)azetidin-3-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(1-(4-Aminophenyl)azetidin-3-yl)methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, (1-(4-Aminophenyl)azetidin-3-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of (1-(4-Aminophenyl)azetidin-3-yl)methanol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
[1-(4-aminophenyl)azetidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-8(6-12)7-13/h1-4,8,13H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHGFOPLVFXZPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
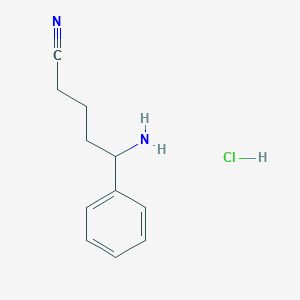

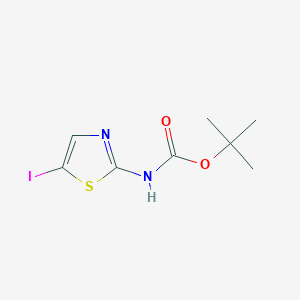
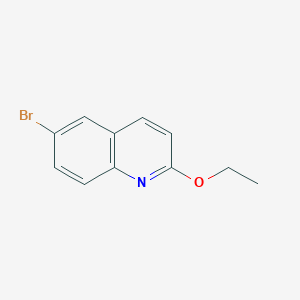
![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)
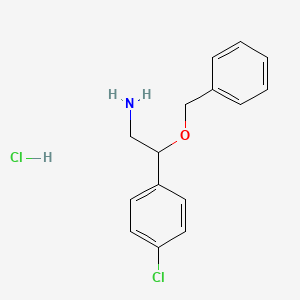

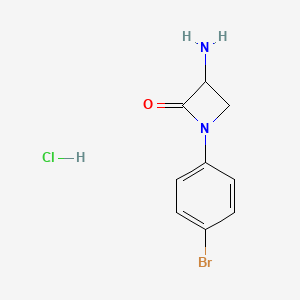


![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B1382556.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
